1,3,7-trimethyl-8-[4-(trifluoromethoxy)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
1,3,7-trimethyl-8-[4-(trifluoromethoxy)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazo[1,2-g]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3,7-trimethyl-8-[4-(trifluoromethoxy)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1,3,7-trimethyl-8-[4-(trifluoromethoxy)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3,7-trimethyl-8-[4-(trifluoromethoxy)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity to its targets. The compound can modulate various cellular pathways by interacting with enzymes, receptors, and other proteins, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethoxy)benzylamine: This compound shares the trifluoromethoxy group but differs in its core structure.
Trifluoromethylated imidazoles: These compounds have similar trifluoromethyl groups but different core structures.
Uniqueness
1,3,7-trimethyl-8-[4-(trifluoromethoxy)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its combination of the imidazo[1,2-g]purine core and the trifluoromethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4,7-trimethyl-6-[4-(trifluoromethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O3/c1-9-8-24-12-13(22(2)16(27)23(3)14(12)26)21-15(24)25(9)10-4-6-11(7-5-10)28-17(18,19)20/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBPZVJBNSMFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC(F)(F)F)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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